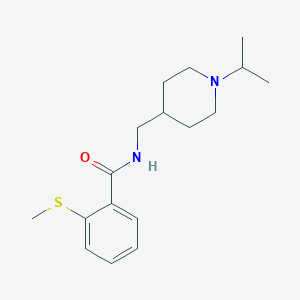

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-13(2)19-10-8-14(9-11-19)12-18-17(20)15-6-4-5-7-16(15)21-3/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFHRDUJJJDUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.

Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Addition of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the benzamide core or the piperidine ring, leading to the formation of amines or reduced piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced piperidine derivatives.

Substitution: Various substituted benzamides and piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology

- Mechanism of Action : N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide has been studied for its potential effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This modulation could have implications for treating neuropsychiatric disorders such as depression and schizophrenia.

- Case Study : Research indicates that compounds with similar structures exhibit significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .

-

Analgesic Properties

- Pain Management : The compound's structural analogs have been investigated for their analgesic effects. Some studies suggest that modifications to the piperidine structure can enhance pain relief without the side effects associated with traditional opioids.

- Case Study : A study demonstrated that derivatives of this compound reduced pain responses in animal models, indicating its potential as a non-opioid analgesic .

-

Anticancer Activity

- Mechanism : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays showed that the compound exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, prompting further investigation into its mechanism of action .

-

Antimicrobial Properties

- Broad-Spectrum Activity : There is emerging evidence that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria.

- Case Study : A recent study found that derivatives of this compound displayed significant antibacterial effects, suggesting its potential use in developing new antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular processes.

Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

Piperidine vs. Heterocyclic Substituents: The target compound’s isopropylpiperidine group may confer superior pharmacokinetic properties compared to pyridinyl or nitrophenyl side chains in analogs.

Methylthio vs. Thiazole-containing analogs show higher resistance to cytochrome P450 degradation .

Amine Side Chain Diversity: Unlike derivatives with nitro-substituted phenyl groups (e.g., N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide), the target compound lacks electron-withdrawing groups, which may reduce off-target toxicity risks but could limit potency against specific kinases .

Research Findings and Trends

- Anticancer Activity: Thiazolylmethylthio-benzamides (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) have shown IC₅₀ values <1 µM against breast cancer cell lines, attributed to tubulin polymerization inhibition. The target compound’s piperidine group may enhance cellular uptake but requires validation .

- Antiviral Potential: Analogs with thienylmethylthio groups (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) inhibit SARS-CoV-2 3CL protease by 80% at 10 µM. The methylthio group in the target compound may offer similar protease binding but with reduced steric hindrance .

- Metabolic Stability : Isoxazolyl derivatives exhibit longer plasma half-lives (~6 hours in rodents) compared to thiophene analogs (~3 hours). The target compound’s metabolic profile remains unstudied but could benefit from piperidine’s resistance to oxidative metabolism .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H24N2OS. It consists of a piperidine moiety attached to a benzamide with a methylthio group, which is crucial for its biological activity.

Pharmacological Targets:

- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with various GPCRs, which play a key role in cellular signaling and are common targets for drug development.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects against conditions like obesity and diabetes .

In Vitro Studies

- Antidiabetic Effects : Research indicates that this compound exhibits properties that may improve insulin sensitivity and reduce hyperglycemia. In vitro assays demonstrated significant inhibition of glucose production in hepatocytes .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary data indicate neuroprotective effects in models of neurodegeneration, possibly through modulation of neuroinflammatory pathways .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Diabetic Models : Animal studies demonstrated that administration of the compound led to reduced blood glucose levels and improved lipid profiles in diabetic rats, indicating its potential as an antidiabetic agent .

- Behavioral Studies : Tests on animal models have suggested that the compound may influence behavior related to anxiety and depression, possibly through serotonergic pathways .

Case Studies

Case Study 1: Antidiabetic Research

A study published in a peer-reviewed journal highlighted the effects of this compound on glucose metabolism in diabetic mice. The results showed a significant reduction in fasting blood glucose levels compared to control groups, supporting its role as a potential therapeutic agent for type 2 diabetes .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The findings indicated that treatment with this benzamide derivative reduced amyloid plaque formation and improved cognitive function tests in treated mice compared to untreated controls .

Summary Table of Biological Activities

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antidiabetic | Significant glucose inhibition | Reduced blood glucose levels |

| Anti-inflammatory | Decreased inflammatory markers | Not extensively studied |

| Neuroprotective | Modulation of neuroinflammatory pathways | Improved cognitive function |

Q & A

Q. What are the established synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide, and how are yields optimized?

Methodological Answer:

- Step 1: Condensation of 2-(methylthio)benzoic acid with (1-isopropylpiperidin-4-yl)methanamine using coupling reagents (e.g., EDC/HOBt or DCC) in anhydrous dichloromethane or DMF .

- Step 2: Purification via column chromatography (eluent: chloroform/methanol gradients) or crystallization from dimethyl ether .

- Yield Optimization:

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR:

- IR Spectroscopy:

- Mass Spectrometry:

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer:

- Antimicrobial Activity:

- Cytotoxicity:

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

- Assay Variability:

- Metabolic Stability:

Q. What strategies are effective for structure-activity relationship (SAR) studies on the methylthio and piperidine moieties?

Methodological Answer:

- Methylthio Modifications:

- Piperidine Substitutions:

Q. How should researchers validate the purity of synthesized batches for in vivo studies?

Methodological Answer:

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

Methodological Answer:

- Target Identification:

- Pathway Analysis:

- RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment .

Q. How can conflicting solubility data in different solvents be reconciled for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.